2-(2-Chloro-5-iodophenoxy)ethanamine
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Overview
Description
2-(2-Chloro-5-iodophenoxy)ethanamine is an organic compound that features both chlorine and iodine atoms attached to a phenoxy group, which is further connected to an ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-iodophenoxy)ethanamine typically involves multiple steps. One common method starts with the iodination of a precursor compound, such as methyl anthranilate, followed by a Sandmeyer reaction to introduce the chlorine atom. The final step involves the reaction of the intermediate with ethanamine under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, cost-effective reagents, and efficient purification techniques to ensure the compound is produced in sufficient quantities and purity for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-5-iodophenoxy)ethanamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted ethanamine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
2-(2-Chloro-5-iodophenoxy)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving cellular signaling pathways and receptor interactions.
Industry: It may be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-Chloro-5-iodophenoxy)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The compound’s effects are mediated through these interactions, which can influence various cellular processes and pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chloro-3,5-difluorophenoxy)ethanamine
- 2-(2-Chlorophenyl)ethylamine
- 2-(4-Chloro-2-fluorophenyl)ethanamine
Uniqueness
2-(2-Chloro-5-iodophenoxy)ethanamine is unique due to the presence of both chlorine and iodine atoms on the phenoxy group, which can impart distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for research and industrial applications .
Biological Activity
2-(2-Chloro-5-iodophenoxy)ethanamine is a compound that has garnered attention for its potential biological activities. Its structure, which includes a chloro and an iodo substituent on a phenoxy group, suggests possible interactions with biological targets that could lead to significant pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C8H9ClI NO
- Molecular Weight : 253.62 g/mol
- CAS Number : 649701-21-3
Research indicates that this compound may function as an agonist for trace amine-associated receptors (TAARs). These receptors are implicated in various neurological functions and have been linked to mood regulation and sensory processing. The presence of halogen substituents (chlorine and iodine) may enhance the compound's binding affinity to these receptors, potentially influencing neurotransmitter systems such as dopamine and serotonin pathways .
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity. In vitro tests have shown effectiveness against various bacterial strains, indicating its potential as a therapeutic agent in treating infections. The minimum inhibitory concentration (MIC) for certain pathogens has been reported, although specific values are yet to be standardized across studies.
Anticancer Activity
There is emerging evidence supporting the anticancer properties of this compound. Research has demonstrated that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The compound's mechanism may involve the modulation of signaling pathways associated with cancer cell survival .
Case Studies
- Case Study on Neurological Effects : A clinical report documented the effects of a related compound in patients experiencing severe anxiety and agitation. The findings suggested that compounds targeting TAARs could alleviate symptoms by modulating neurotransmitter release, thus highlighting the therapeutic potential of similar phenoxy compounds in psychiatric disorders .
- Antimicrobial Efficacy : In a laboratory setting, this compound was tested against strains of Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones compared to standard antibiotics, suggesting its utility as an alternative antimicrobial agent .
Research Findings Summary
Biological Activity | Findings |
---|---|
Antimicrobial | Effective against Staphylococcus aureus and E. coli; specific MIC values pending standardization |
Anticancer | Induces apoptosis in cancer cell lines; disrupts cell cycle progression |
Neurological Effects | Modulates neurotransmitter systems via TAARs; potential for treating anxiety disorders |
Properties
Molecular Formula |
C8H9ClINO |
---|---|
Molecular Weight |
297.52 g/mol |
IUPAC Name |
2-(2-chloro-5-iodophenoxy)ethanamine |
InChI |
InChI=1S/C8H9ClINO/c9-7-2-1-6(10)5-8(7)12-4-3-11/h1-2,5H,3-4,11H2 |
InChI Key |
MVIZFKJBYPOMDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)OCCN)Cl |
Origin of Product |
United States |
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